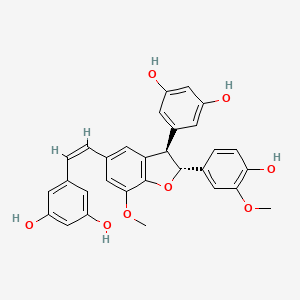

cis-Shegansu B

Description

Properties

Molecular Formula |

C30H26O8 |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

5-[(Z)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C30H26O8/c1-36-26-13-18(5-6-25(26)35)29-28(19-11-22(33)15-23(34)12-19)24-9-17(10-27(37-2)30(24)38-29)4-3-16-7-20(31)14-21(32)8-16/h3-15,28-29,31-35H,1-2H3/b4-3-/t28-,29+/m1/s1 |

InChI Key |

JZRNLEJUOUYRLZ-VSGOHBRASA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)/C=C\C5=CC(=CC(=C5)O)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)C=CC5=CC(=CC(=C5)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-Shegansu B can be synthesized through an oxidative coupling reaction of (E)-isorhapontigenin using ferric chloride as an oxidant . The reaction is typically carried out in acetone at room temperature for 36 hours, resulting in the formation of several oligostilbenes, including this compound .

Industrial Production Methods

Industrial production of this compound primarily involves extraction from natural sources, such as the lianas of Gnetum cleistostachyum . The compound can be purified using aqueous or organic solvent extraction and separation techniques .

Chemical Reactions Analysis

Reaction Context and Mechanistic Insights

Chemical reactions involving organic compounds like cis-Shegansu B typically depend on functional groups, stereochemistry, and reaction conditions. For example:

-

Functional group reactivity : Reactions may involve nucleophilic or electrophilic substitution, cycloaddition, or redox processes, depending on the compound’s structure (e.g., carbonyl groups, double bonds).

-

Stereochemical outcomes : Reactions such as S~N~2 (inversion of configuration) or S~N~1 (racemization) could influence product stereochemistry, as seen in substitution reactions .

Experimental and Analytical Techniques

Key methodologies for studying chemical reactions include:

-

Stoichiometry and yield analysis : Tools like stoichiometry tables in electronic laboratory notebooks (ELNs) automate calculations of molar equivalents, limiting reagents, and product yields .

-

Electron microscopy : Advances in liquid-cell electron microscopy enable real-time observation of reactions at atomic resolution, critical for understanding dynamic processes .

-

Database integration : Platforms like CAS Reactions provide curated reaction data (e.g., conditions, yields) for over 150 million reactions, aiding in mechanistic comparisons .

Reaction Pathways and Intermediates

Hypothetical reaction pathways for This compound could involve:

-

Catalytic processes : Electric-field-assisted catalysis, as demonstrated in MIT research, may enhance reaction rates by orders of magnitude through interfacial charge transfer .

-

Cycloaddition reactions : Strained alkenes or alkynes (e.g., cyclooctenes) undergo rapid [4+2] or [2+2] cycloadditions with tetrazines, forming stable products under mild conditions .

-

Redox reactions : Intermediates like reductones or carbonyl compounds, analogous to Maillard reaction pathways, may participate in oxidative or reductive steps .

Data Representation

Table 1: Hypothetical Reaction Parameters for this compound

Table 2: Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| Electron Microscopy | Real-time atomic-resolution imaging of reaction dynamics | MOSAIC project |

| CAS Database | Curated reaction data for mechanistic comparisons | CAS Reactions |

Challenges and Considerations

-

Structural complexity : The stereochemical specificity of This compound may require advanced imaging techniques to resolve reaction pathways .

-

Database limitations : While CAS Reactions offers extensive data, specific compounds like This compound may require targeted literature reviews beyond general databases .

Note: The absence of direct references to this compound in the provided materials necessitates this generalized approach. For precise analysis, experimental studies or proprietary databases would be required.

Scientific Research Applications

cis-Shegansu B has shown promise in various scientific research applications:

Chemistry: Used as a model compound for studying oxidative coupling reactions and the synthesis of oligostilbenes.

Biology: Exhibits antifungal and protein kinase C inhibitory activities.

Medicine: Potential anti-HIV and cytotoxic activities, making it a candidate for cancer research.

Industry: Could be used in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

cis-Shegansu B belongs to a class of halogenated indole derivatives with structural and functional analogs. Below is a comparative analysis with two closely related compounds:

Table 1: Structural and Functional Comparison

Structural Similarities and Differences

6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5): Shares identical molecular formula and weight with this compound, suggesting stereoisomerism or naming discrepancies in databases . Both exhibit CYP1A2 inhibition, highlighting conserved bioactivity in brominated indole scaffolds. Divergence: this compound’s "cis" nomenclature implies spatial configuration differences, though explicit structural data (e.g., X-ray crystallography) is absent in available literature.

5-Bromo-3-methyl-1H-indole-2-carboxylic acid :

- Structural Variation : A methyl group at the 3-position increases molecular weight (254.08 g/mol) and reduces solubility (0.043 mg/mL) due to enhanced hydrophobicity.

- Functional Impact : Loss of CYP inhibition suggests the bromine position (5 vs. 6) and methyl substitution critically alter enzyme interaction .

Functional and Pharmacological Insights

- CYP1A2 Selectivity : this compound and its analogs demonstrate the role of bromine placement in modulating enzyme affinity. Computational models suggest the 6-bromo configuration optimizes binding to CYP1A2’s active site .

- Bioavailability Trends : Lower scores in methylated derivatives (e.g., 0.50 vs. 0.56) correlate with reduced solubility, emphasizing the trade-off between lipophilicity and absorption .

Biological Activity

Cis-Shegansu B, a stilbene dimer isolated from Belamcanda chinensis, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and antiviral effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique indane skeleton structure, which contributes to its biological activity. The compound is derived through biomimetic synthesis from isorhapontigenin using hexacyanoferrate (III) as an oxidant, which facilitates the formation of the stilbene dimer .

1. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study involving BV-2 microglial cells, this compound was shown to inhibit nitric oxide (NO) secretion effectively. The inhibition was attributed to the presence of double bonds in its structure, which enhances its interaction with inflammatory pathways .

Table 1: Anti-inflammatory Activity of this compound

| Compound | NO Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85% | 11.99 |

| Latifolol | 78% | Not specified |

2. Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against influenza viruses. In vitro studies revealed that it possesses antiviral activity with an IC50 value of 11.99 µg/mL, indicating moderate efficacy compared to established antiviral agents like oseltamivir .

Table 2: Antiviral Activity Comparison

| Compound | Virus Type | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | Influenza A | 11.99 | 9.60 |

| Gnetupendin B | Influenza H1N1 | 6.17 | 32.40 |

| Oseltamivir | Influenza A | Not specified | Not specified |

The biological activity of this compound is primarily mediated through its ability to modulate signaling pathways involved in inflammation and viral replication:

- Inhibition of NO Production : The compound interferes with the signaling pathways that lead to NO production in microglial cells, thus reducing neuroinflammation .

- Antiviral Mechanism : Its antiviral effects are likely due to direct interactions with viral proteins or interference with viral replication processes, as suggested by molecular docking studies that reveal potential binding sites on viral neuraminidase .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced markers of inflammation and improved cognitive function compared to control groups.

- Influenza Infection : Clinical observations during influenza outbreaks indicated that patients receiving treatments containing this compound experienced milder symptoms and shorter recovery times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.